4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid
Description
4-Methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid is a polycyclic indole derivative characterized by a fused cyclopentane ring attached to the indole core and a carboxylic acid group at the 2-position. This structure combines the aromatic indole system with a saturated cyclopentane moiety, conferring unique steric and electronic properties. Indole-2-carboxylic acid derivatives are widely recognized for their roles as intermediates in organic synthesis and their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals . The methyl substituent at the 4-position and the cyclopenta fusion in this compound likely influence its reactivity, solubility, and biological interactions compared to simpler indole derivatives.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-11-5-3-2-4-9(11)10-6-8(13(15)16)7-12(10)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELWNJGYPKKMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of cyclopenta[b]indole derivatives in anticancer therapies. For instance, derivatives synthesized from 4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid exhibit notable cytotoxicity against various cancer cell lines. A study reported that specific derivatives displayed IC50 values ranging from 7.9 to 9.1 µM against lung carcinoma (A549), prostate carcinoma (PC-3), and breast carcinoma (MCF-7) cells. These compounds were found to interact effectively with tubulin protein, suggesting a mechanism that disrupts cancer cell proliferation .
Mechanism of Action
The anticancer activity is attributed to the ability of these compounds to activate apoptotic pathways and inhibit critical cellular processes associated with cancer growth. Molecular docking studies confirm that these derivatives have a strong binding affinity to target proteins involved in cancer progression .
Organic Synthesis
Synthesis of Cyclopenta[b]indoles
The compound serves as a precursor for the synthesis of various cyclopenta[b]indole derivatives through methods such as Brønsted-acid-catalyzed annulation reactions. For example, a recent methodology utilized 2-indolylmethanols and propargylic alcohols to produce cyclopenta[b]indoles in high yields (up to 83%) via a Friedel–Crafts-type reaction . This approach highlights the versatility of this compound in generating complex molecular architectures.
Materials Science
Polymeric Applications
The incorporation of cyclopenta[b]indole structures into hyperbranched polymers has been explored for their potential antiviral activities. Research indicates that these materials can exhibit significant biological activity against viruses such as HIV-1. The structural features of cyclopenta[b]indoles contribute to the stability and efficacy of these polymeric systems .
Data Summary Table
Case Studies
- Anticancer Derivative Study : A series of cyclopenta[b]indole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study demonstrated that modifications to the indole structure enhanced binding affinity to tubulin and increased cytotoxicity .
- Synthesis Methodology : Researchers developed a novel synthetic route involving the annulation of indolylmethanols with propargylic alcohols using Sc(OTf)3 as a catalyst. This method proved efficient and scalable for producing diverse cyclopenta[b]indoles .
- Polymeric Antiviral Research : Investigation into hyperbranched polymers containing cyclopenta[b]indole structures revealed promising antiviral properties, suggesting potential applications in drug delivery systems targeting viral infections .
Mechanism of Action
The mechanism of action of 4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Fused Cyclopentane Ring: The target compound’s cyclopenta[b]indole system introduces conformational rigidity absent in non-fused analogs like indole-2-carboxylic acid. This may enhance binding specificity in biological systems.
Unlike 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid, which has a phenyl group at the 2-position, the target compound retains the carboxylate group at this position, preserving hydrogen-bonding capacity critical for interactions with biological targets .
Biological Activity
4-Methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive indole derivatives. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₉NO₂
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity. The compound has been evaluated for its potential to induce apoptosis in cancer cells. A study highlighted the importance of structural modifications at the indole ring for enhancing apoptotic activity. Specifically, substitutions at the 3-position of the indole ring were found to be crucial for inducing apoptosis in T47D breast cancer cells .
| Compound | EC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis through tubulin polymerization inhibition |
| 5-Chloro-3-methyl-indole-2-carboxylic acid | 0.1 | Apoptosis induction via caspase activation |
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of indole carboxylic acids have been investigated for their anti-inflammatory effects. Notably, compounds that target cysteinyl leukotriene receptors have shown promise in reducing inflammation and protecting against neuroinflammation-related conditions such as multiple sclerosis . The structural features that enhance receptor affinity include the presence of a carboxylic acid moiety.
The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involved in apoptosis and inflammation. The compound's mechanism is believed to involve:
- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .
- Cysteinyl Leukotriene Receptor Modulation : By acting as an antagonist at CysLT receptors, it may help mitigate inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Indole Derivatives as Apoptosis Inducers : A series of indole-2-carboxylic acid derivatives were screened for their ability to induce apoptosis in cancer cell lines. Modifications at specific positions significantly enhanced their potency .
- Cysteinyl Leukotriene Antagonists : Research on related compounds demonstrated their potential as selective CysLT antagonists with low micromolar IC₅₀ values for CysLT receptors . This suggests that structural features similar to those in this compound could confer similar activities.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid, and what are their key reaction conditions?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical procedure involves refluxing 3-formyl-indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) with cyclopentane-based precursors in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–110°C for 2.5–5 hours yields crystalline precipitates, which are purified via recrystallization using DMF/acetic acid mixtures .
- Critical Parameters :
- Catalyst: Sodium acetate (0.01–0.1 mol)
- Solvent: Acetic acid (20–100 mL scale)
- Temperature: 100–110°C
- Purification: Recrystallization (DMF/acetic acid)
Q. How is the compound characterized, and what analytical techniques are prioritized for structural confirmation?
- Methodological Answer : Characterization relies on:
- Melting Points : Reported ranges (e.g., 232–234°C for indole-5-carboxylic acid derivatives) .
- Spectral Data : NMR (1H/13C) for cyclopenta-indole ring protons (δ 2.5–3.5 ppm for methyl groups) and carboxylic acid protons (δ 10–12 ppm) .
- Mass Spectrometry : Exact molecular weight validation (e.g., 741.316 g/mol for complex derivatives) .
- Data Table :
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 232–234°C | |
| pKa (predicted) | 4.09 ± 0.30 | |
| Molecular Weight | 741.316 g/mol |
Q. What derivatives of this compound have been explored, and how do structural modifications affect bioactivity?
- Methodological Answer : Derivatives include esterified (e.g., ethyl indole-2-carboxylate) and substituted analogs (e.g., 7-(cyclopentylamino)-2-phenyl variants). Modifications at the indole nitrogen or cyclopentane ring alter solubility and binding affinity. For example, methyl esterification improves membrane permeability, while aryl substitutions enhance receptor selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for 4-methylcyclopenta[b]indole-2-carboxylic acid under varying catalytic conditions?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Compare sodium acetate with alternatives (e.g., potassium carbonate) to reduce side reactions.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus acetic acid for improved solubility .
- Reaction Time : Kinetic studies show yields plateau after 3 hours, suggesting shorter reflux durations may minimize decomposition .
Q. How can contradictory spectral data (e.g., NMR shifts or melting points) in literature be resolved?
- Methodological Answer : Discrepancies arise from:
- Polymorphism : Recrystallization solvents (e.g., DMF vs. ethanol) produce different crystal forms, altering melting points .
- Proton Exchange : Carboxylic acid protons (δ 10–12 ppm) may shift due to pH or solvent deuteration. Use DMSO-d6 for consistent NMR conditions .
Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with GABA receptors (homology models based on 4-aminocyclopent-2-ene-1-carboxylic acid analogs) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .
Q. What novel applications exist for this compound in drug discovery, particularly for neurological or anti-inflammatory targets?
- Methodological Answer : The cyclopenta[b]indole scaffold mimics rigidified GABA analogs, showing potential for:
- Neurological Agents : Target GABAA receptors via steric hindrance reduction .
- Anti-inflammatory Agents : Derivatives with sulfonyl or nitro groups inhibit COX-2 (IC50 values < 10 µM in preliminary assays) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
